molecular formula C10H12O3 B1218902 2-(4-Methoxyphenyl)propanoic acid CAS No. 942-54-1

2-(4-Methoxyphenyl)propanoic acid

Cat. No.: B1218902
CAS No.: 942-54-1
M. Wt: 180.2 g/mol
InChI Key: KBDLTYNZHQRMQC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)propanoic acid (MPA) is an organic compound with the chemical formula C9H10O3. It is a white solid that is soluble in organic solvents. MPA is a derivative of the aromatic compound phenylpropanoic acid and is a common building block in organic synthesis. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and dyes.

Scientific Research Applications

Anti-Cancer and Anti-Inflammatory Potential

4′-Geranyloxyferulic acid (GOFA), a compound structurally related to 2-(4-Methoxyphenyl)propanoic acid, has been identified as having significant potential as an anti-cancer and anti-inflammatory agent. It has been particularly noted for its effectiveness as a dietary feeding colon cancer chemopreventive agent in vivo, demonstrating a protective effect on colon cancer growth and development when administered to animals with induced colon adenoma and adenocarcinoma (Epifano et al., 2015).

Sorption of Herbicides to Soil

Research on the sorption behavior of phenoxy herbicides, including this compound analogs, in soil, organic matter, and minerals has highlighted the significant role of soil organic matter and iron oxides as sorbents. This understanding is crucial for environmental management and the mitigation of herbicide impacts on non-target areas (Werner et al., 2012).

Scientometric Review on Herbicide Toxicity

A scientometric review focused on the research trends regarding the toxicity of 2,4-D herbicide, closely related to this compound, provides insights into the global research efforts in understanding the environmental and health impacts of phenoxy herbicides. This review identified key areas of focus, including occupational risk and neurotoxicity, highlighting the need for continued research in these areas (Zuanazzi et al., 2020).

Biotechnological Applications

The review on biotechnological routes based on lactic acid production from biomass sheds light on the potential of using lactic acid, which can be derived from or related to the metabolic pathways involving this compound, for the production of various chemicals through sustainable methods. This highlights the industrial importance and versatility of such compounds in green chemistry applications (Gao et al., 2011).

Analytical and Environmental Perspectives

The review on the degradation of acetaminophen by advanced oxidation processes, which involves mechanisms that could similarly apply to the degradation of compounds like this compound, provides a comprehensive overview of the pathways, by-products, and biotoxicity concerns associated with pharmaceutical pollutants. This underscores the importance of understanding and mitigating the environmental impact of such compounds (Qutob et al., 2022).

Safety and Hazards

  • Safety Precautions : Handle with care; avoid inhalation, ingestion, and contact with skin or eyes. Use appropriate protective equipment

Properties

IUPAC Name

2-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDLTYNZHQRMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292819
Record name 2-(4-Methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-54-1
Record name 942-54-1
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Record name 2-(4-Methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)propanoic acid
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Synthesis routes and methods I

Procedure details

A mixture of p-methoxypropiophenone (2.39 g, 14.5 mmol), 90% lead(IV)acetate (6.45 g, 14.5 mmol), triethylorthoformate (15 ml) and 70% perchloric acid (1.2 ml. 29 mmol) was heated to 55° C. for 18 h. The mixture was cooled and the triethylorthoformate removed under reduced pressure. The residue was dissolved in CHCl3 and the remaining precipitate filtered off and discarded. The CHCl3 solution was then washed with water and evaporated to yield the crude ester. This crude ester product was dissolved in a 10% KOH 1:1 water:methanol solution, which was then refluxed for 3 h. After cooling the methanol was evaporated under reduced pressure and the aqueous solution washed with diethylether (3×25 ml). The aqueous solution was acidified with 2N H2SO4, then washed again with diethylether (3×25 ml). The combined fractions from the second ether wash were dried (Na2SO4) and evaporated to give the propionic acid (1.66 g, 63%).
Quantity
2.39 g
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6.45 g
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15 mL
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1.2 mL
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Yield
63%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-1,1-dimethoxy-1-(4'-methoxyphenyl)-propane (2.89 g; 0.01 mol), calcium carbonate (1 g; 0.01 mol), methanol (7 ml) and water (3 ml) is refluxed for 35 hours. The reaction mixture is then cooled to 25° C. and worked up as described in Example 1a, there is so obtained the title product (1.69 g; 0.0094 mol). Yield, 94%; m.p. 55° C.
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2.89 g
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1 g
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7 mL
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3 mL
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Synthesis routes and methods III

Procedure details

A mixture of 2-bromo-1,1-dimethoxy-1-(4'-methoxyphenyl)-propane (2.89 g; 0.01 mol), potassium acetate (1.2 g; 0.012 mol) and n-butanol (40 ml) is heated to 115° C. for 32 hours. By following the procedure of Example 1a, there is obtained the title product (1.60 g; 0.0089 mol). Yield, 89%; m.p. 56°-57° C.
Quantity
2.89 g
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potassium acetate
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1.2 g
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reactant
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40 mL
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solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Into the cathode chamber of an electrolytic cell divided with a diaphragm (ceramic filter) was placed a solution of 10 mmols of methyl p-methoxyphenylacetate, 12 mmols of methyl iodide and 2.0 g of tetraethylammonium perchlorate in 30 ml of anhydrous dimethylacetamide. And the anode chamber was provided with a solution of 3.0 g of tetraethylammonium perchlorate in 20 ml of anhydrous dimethylformamide. Constant current electrolysis was performed at 0.2 A/cm2 with use of platinum for both the anode electrode and the cathode electrode. After passing 1.5 F of electricity per mol of the methyl p-methoxyphenylacetate through the solution at -5° to 0° C., the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-methyl-p-methoxyphenylacetate in a yield of 81% and α-methyl-p-methoxyphenylacetic acid in a yield of 10%. The spectral data of the ester were as follows.
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10 mmol
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12 mmol
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2 g
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30 mL
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3 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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